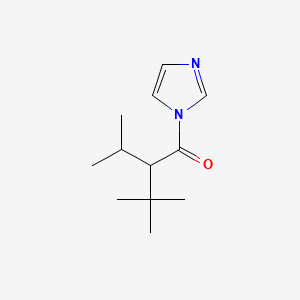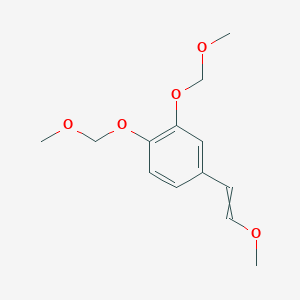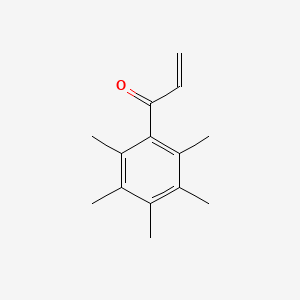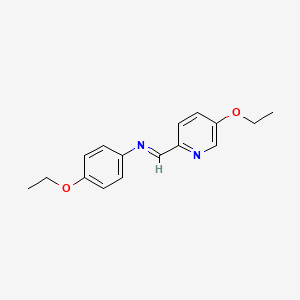
1,1-Difluoropenta-1,4-diene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Difluoropenta-1,4-diene is an organic compound characterized by the presence of two fluorine atoms attached to the first carbon of a pentadiene structure. This compound belongs to the class of conjugated dienes, which are known for their unique chemical properties and reactivity due to the presence of alternating double bonds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1-Difluoropenta-1,4-diene can be synthesized through various methods. One common approach involves the dehydrohalogenation of 1,1-difluoro-2,5-dichloropentane using a strong base such as potassium tert-butoxide. The reaction typically occurs in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the elimination of hydrogen chloride and formation of the diene structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of advanced purification techniques such as distillation and chromatography ensures the removal of impurities and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
1,1-Difluoropenta-1,4-diene undergoes various chemical reactions, including:
Addition Reactions: The compound can participate in electrophilic addition reactions, such as the addition of hydrogen halides (e.g., HBr) to form 1,1-difluoro-2-bromo-4-pentene.
Diels-Alder Reactions: As a conjugated diene, it can react with dienophiles in Diels-Alder reactions to form cyclohexene derivatives.
Oxidation and Reduction: The compound can be oxidized to form epoxides or reduced to form alkanes under appropriate conditions.
Common Reagents and Conditions
Electrophilic Addition: Hydrogen halides (e.g., HBr) in the presence of a catalyst.
Diels-Alder Reaction: Dienophiles such as maleic anhydride under thermal conditions.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Major Products
Addition Reactions: Formation of halogenated alkenes.
Diels-Alder Reactions: Formation of cyclohexene derivatives.
Oxidation: Formation of epoxides.
Reduction: Formation of alkanes.
Wissenschaftliche Forschungsanwendungen
1,1-Difluoropenta-1,4-diene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its antiviral and anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,1-difluoropenta-1,4-diene involves its reactivity as a conjugated diene. The compound can undergo electrophilic addition reactions, where the double bonds interact with electrophiles to form carbocation intermediates. These intermediates can then react with nucleophiles to form addition products . The presence of fluorine atoms can influence the reactivity and stability of the intermediates, leading to unique reaction pathways and products.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Butadiene: A simple conjugated diene with two double bonds separated by a single carbon atom.
1,4-Pentadiene: An isolated diene with two double bonds separated by two carbon atoms.
1,1-Difluorocyclopropane: A compound with a cyclopropane ring and two fluorine atoms attached to the same carbon.
Uniqueness
1,1-Difluoropenta-1,4-diene is unique due to the presence of fluorine atoms, which can significantly alter its chemical properties and reactivity compared to non-fluorinated dienes. The fluorine atoms can enhance the stability of intermediates and influence the selectivity of reactions, making it a valuable compound in synthetic chemistry and research .
Eigenschaften
CAS-Nummer |
113800-98-9 |
|---|---|
Molekularformel |
C5H6F2 |
Molekulargewicht |
104.10 g/mol |
IUPAC-Name |
1,1-difluoropenta-1,4-diene |
InChI |
InChI=1S/C5H6F2/c1-2-3-4-5(6)7/h2,4H,1,3H2 |
InChI-Schlüssel |
XONBTODSDBPGGG-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCC=C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phenyl 4-[(diethoxyphosphoryl)methyl]benzoate](/img/structure/B14311783.png)
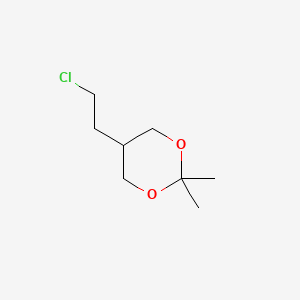
![Trimethyl[3-(tri-tert-butylstannyl)prop-1-yn-1-yl]silane](/img/structure/B14311789.png)
![3-[(6-Chloropyridin-2-yl)oxy]aniline](/img/structure/B14311790.png)

![9-[4-(Dimethylamino)phenyl]-2,7-dimethylnona-2,4,6,8-tetraenal](/img/structure/B14311802.png)
